4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Overview
Description
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This particular compound features a nitro group, a trifluoromethyl group, and a phenoxy group, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide .
Scientific Research Applications
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial growth inhibition.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth. The nitro group and sulfonamide moiety play crucial roles in binding to the active sites of these enzymes, disrupting their normal function and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-2-(trifluoromethyl)phenol
- 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and trifluoromethyl groups enhances its antimicrobial properties compared to similar compounds .
Properties
IUPAC Name |
4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O5S/c14-13(15,16)11-7-8(18(19)20)1-6-12(11)23-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHVTJDITISMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.